molecular formula C25H35N5O3S B2822472 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide CAS No. 1049493-75-5

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Cat. No. B2822472
CAS RN: 1049493-75-5
M. Wt: 485.65
InChI Key: JAVCGTGXXXXJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compounds were synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The specific chemical reactions involved in the synthesis of these compounds are not detailed in the available sources .

Scientific Research Applications

Antimicrobial and Insecticidal Applications

Compounds with piperazine and sulfonyl groups have shown significant bioactivity, including antimicrobial and insecticidal properties. For instance, a series of sulfonamide thiazole derivatives displayed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential as insecticidal agents (Soliman et al., 2020). Similarly, synthesized pyrazole derivatives have been evaluated for their antimicrobial activity, with some compounds exhibiting a moderate degree of potency (Sharshira & Hamada, 2012).

Heterocyclic Chemistry and Drug Design

The structural complexity of compounds like 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide allows for their application in heterocyclic chemistry, leading to the design of novel drugs. Various studies have focused on the synthesis and characterization of novel heterocyclic compounds, such as pyrazole carboxamide derivatives (Lv et al., 2013), which are crucial for developing new therapeutic agents.

Drug Delivery Systems

The incorporation of piperazine and sulfonyl moieties in molecular structures has been explored for drug delivery systems. For example, the synthesis and X-ray structure characterization of pyrazole carboxamide derivatives point towards their potential in forming stable crystalline structures useful in drug formulation and delivery (Lv et al., 2013).

Pharmacological Studies

Compounds with similar structural features have been studied for their pharmacological properties, including their role as serotonin antagonists and their potential in treating major depressive disorders (Hvenegaard et al., 2012). These studies highlight the compound's relevance in neuroscience and mental health research.

Mechanism of Action

The mechanism of action of these compounds is not explicitly mentioned in the available sources .

Safety and Hazards

The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCGTGXXXXJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.